1,5-Dioxaspiro[5.5]undecan-3-one
Description
1,5-Dioxaspiro[5.5]undecan-3-one is a spirocyclic ketal compound characterized by a six-membered cyclohexane ring fused with a five-membered dioxanone ring. Its structure confers exceptional stability under acidic conditions compared to analogous acetals or ketals, making it a valuable intermediate in organic synthesis . The compound is synthesized via a transketalization reaction starting from tris(hydroxymethyl)aminomethane hydrochloride and 1,1-dimethoxycyclohexane, followed by oxidative cleavage to yield the ketone . Key applications include its use as a nucleophile in palladium-catalyzed enantioselective allylic alkylations and stereoselective aldol condensations, enabling access to complex carbohydrates and natural products .
Properties
CAS No. |
158632-48-5 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1,5-dioxaspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C9H14O3/c10-8-6-11-9(12-7-8)4-2-1-3-5-9/h1-7H2 |
InChI Key |
IKAXKHQRFRTAFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OCC(=O)CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Acetonide vs. Cyclohexyl Ketal Analogs
- Acetonide (1,3-Dioxolane-based spiro compounds) :
- 1,5-Dioxaspiro[5.5]undecan-3-one: The cyclohexyl ketal structure resists acidic conditions (e.g., HCl in methanol), enabling quantitative conversion to α-bromoketones (e.g., compound 5) and subsequent cyclopentenone formation in high yields (>90%) . Stability attributed to the rigid spirocyclic framework and electron-donating cyclohexyl group .
Diethylketal vs. Spirocyclic Ketal
- Diethylketal Orthologues: Synthesized using 3,3-dimethoxypentane instead of 1,1-dimethoxycyclohexane, yielding analogous ketodioxanones . Comparable yields (~74%) to the title compound but less stable under strongly acidic conditions .
- 1,5-Dioxaspiro[5.5]undecan-3-one :
Substituent Effects on Physical and Spectral Properties
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